molecular formula C16H20N2OS B2849121 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2309605-81-8

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2849121
CAS No.: 2309605-81-8
M. Wt: 288.41
InChI Key: IOOOQMNEGJJLIS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on the specific compound and its biological targets. For example, thiopropamine, a thiophene-based compound, is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .

Future Directions

The future directions in the research and development of thiophene-based compounds are promising. They are being explored for their potential in a variety of biological effects, making them a focus for medicinal chemists .

Preparation Methods

The synthesis of 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can be achieved through several synthetic routes. One common method involves the condensation reaction of benzyl isocyanate with 2-methyl-2-(thiophen-3-yl)propylamine under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring structure but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

1-benzyl-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-16(2,14-8-9-20-11-14)12-18-15(19)17-10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOOQMNEGJJLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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